4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid
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Overview
Description
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid is a complex organic compound characterized by the presence of multiple iodine atoms and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid typically involves multi-step organic reactions. The process begins with the iodination of a suitable precursor, followed by the introduction of the phenolic group and the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while substitution of iodine atoms may result in the formation of various substituted derivatives.
Scientific Research Applications
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and diagnostic imaging.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid involves its interaction with specific molecular targets and pathways. The phenolic group may interact with enzymes or receptors, while the iodine atoms can influence the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: A simpler analog with a single iodine atom and a phenolic group.
3-Iodopropylphenol: Contains an iodopropyl group attached to a phenolic ring.
4-(3-Iodopropyl)phenol: Similar structure but lacks the additional iodine atoms.
Uniqueness
4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid is unique due to its multiple iodine atoms and the combination of phenolic and propanoic acid functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
224191-94-0 |
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Molecular Formula |
C19H29I3O3 |
Molecular Weight |
686.1 g/mol |
IUPAC Name |
4-[1,7-diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid |
InChI |
InChI=1S/C16H23I3O.C3H6O2/c17-11-1-8-16(9-2-12-18,10-3-13-19)14-4-6-15(20)7-5-14;1-2-3(4)5/h4-7,20H,1-3,8-13H2;2H2,1H3,(H,4,5) |
InChI Key |
SNWSDWPESUJQFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C1=CC(=CC=C1C(CCCI)(CCCI)CCCI)O |
Origin of Product |
United States |
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